Sodium naphthalenide

Descripción general

Descripción

Sodium naphthalenide is a useful research compound. Its molecular formula is C10H7Na and its molecular weight is 150.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium naphthalenide is widely used in organic chemistry as a reductant. It facilitates various reactions, particularly in the reduction of carbonyl compounds and other functional groups.

Reduction of Carbonyl Compounds

This compound reacts with carbonyl compounds to produce alcohols. For instance, the reaction with benzophenone yields benzhydrol, showcasing its utility in synthesizing alcohols from ketones and aldehydes . The mechanism typically involves nucleophilic attack by the naphthalene anion on the carbonyl carbon, leading to the formation of an alkoxide intermediate.

Case Study:

- Substrate: Benzophenone

- Product: Benzhydrol

- Yield: High yields reported (exact yield varies based on conditions).

Reactions with Sulfonamides

This compound has been effectively used to regenerate amines from sulfonamides. This reaction can achieve yields exceeding 90% under optimized conditions . The process is particularly advantageous for secondary amines, requiring only two equivalents of this compound for complete cleavage at low temperatures.

Materials Science

This compound plays a significant role in the synthesis and functionalization of nanomaterials.

Carbon Nanotube Functionalization

The compound is utilized in the reduction and functionalization of carbon nanotubes (CNTs). It aids in debundling CNTs through alkali metal intercalation, enhancing their dispersion and reactivity . This property is crucial for applications in electronics and materials engineering.

Data Table: Exfoliation Efficiency of CNTs

| Alkali Metal | Exfoliation Efficiency | Quality of Exfoliation |

|---|---|---|

| Lithium | High | Moderate |

| Sodium | Very High | High |

| Potassium | Moderate | Low |

Synthesis of Metal Nanoparticles

This compound has been employed to synthesize base-metal nanoparticles such as Mo, W, Fe, Ru, Re, and Zn with diameters less than or equal to 10 nm . These nanoparticles have potential applications in catalysis and materials science due to their unique electronic properties.

Catalysis

In catalysis, this compound serves as a reducing agent for various reactions, enhancing reaction rates and selectivity.

Electron Transfer Reactions

The compound facilitates electron transfer reactions with alkyl halides and halobenzenes, yielding alkyl free radicals that can further react to form complex organic molecules . This mechanism is critical for synthesizing fine chemicals and pharmaceuticals.

Case Study:

- Substrate: Alkyl Halides

- Mechanism: Electron transfer followed by radical coupling.

- Products: Various aliphatic compounds depending on the substrate used.

Propiedades

IUPAC Name |

sodium;1H-naphthalen-1-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7.Na/c1-2-6-10-8-4-3-7-9(10)5-1;/h1-7H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUMLEDLZDMGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

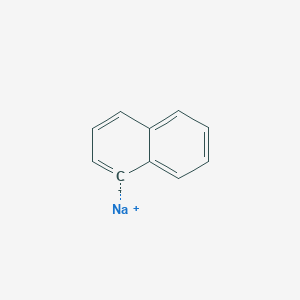

C1=CC=C2[C-]=CC=CC2=C1.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Na | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188347 | |

| Record name | Sodium naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3481-12-7 | |

| Record name | Sodium naphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium naphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium naphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.